molecular formula C13H13N3O B2770602 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034295-57-1

3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one

Cat. No.: B2770602
CAS No.: 2034295-57-1
M. Wt: 227.267
InChI Key: ATYWUPXYJWOGFT-UHFFFAOYSA-N
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Description

3-(Isoindolin-2-yl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a methyl group at position 1 and an isoindoline moiety at position 2.

Preparation Methods

3-(Isoindolin-2-yl)-1-methylpyrazin-2(1H)-one combines two pharmacologically relevant heterocycles: isoindoline and pyrazinone. The isoindolin-2-yl group introduces a bicyclic benzannulated amine, while the 1-methylpyrazin-2(1H)-one moiety contributes a diazine ring with a ketone functionality. The synthetic complexity arises from (i) regioselective introduction of the methyl group at the pyrazinone’s N1 position and (ii) establishing a stable C3–N bond between the isoindoline and pyrazinone systems.

Synthesis of the Isoindolin-2-yl Moiety

Nucleophilic Addition-Cyclization Strategies

The isoindolin-2-yl subunit can be derived from 2-cyanobenzaldehyde (1 ) via nucleophilic addition with amines or nitrile-containing precursors. For example, reacting 1 with 2-nitroaniline derivatives under basic conditions generates 3-substituted isoindolin-1-ones. However, modifying this approach to favor isoindolin-2-yl formation requires substituting the nitroaniline with a secondary amine, such as methylamine, to direct cyclization at the C2 position.

A representative procedure involves treating 1 with methylamine in dichloromethane (DCM) and 5% methanolic KOH, yielding 3-(methylamino)isoindolin-1-one (10a analog) with 79% isolated yield. Adjusting the base to triethylamine (Et₃N) or optimizing solvent polarity (e.g., DCM vs. methanol) can enhance regioselectivity toward the 2-yl isomer.

Construction of the 1-Methylpyrazin-2(1H)-one Ring

Cyclization of Amino-Ketone Precursors

Pyrazinone rings are typically synthesized via cyclization of α-amino ketones. For 1-methylpyrazin-2(1H)-one, a plausible route begins with methylglyoxal and a β-amino nitrile. Heating methylglyoxal with ethylenediamine in acetic acid facilitates a double cyclization, forming the pyrazinone core. Introducing the methyl group at N1 necessitates using N-methylated precursors, such as N-methylethylenediamine, to avoid post-cyclization methylation.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling between halogenated pyrazinones and isoindoline boronic esters offers a modular approach. For instance, Suzuki-Miyaura coupling of 3-bromo-1-methylpyrazin-2(1H)-one with isoindolin-2-ylboronic acid could directly yield the target compound. However, this method remains hypothetical, as no literature reports specifically describe its application to this substrate.

Convergent Strategies for Hybrid Heterocycle Assembly

Stepwise Coupling and Cyclization

A two-step protocol involves synthesizing 1-methylpyrazin-2(1H)-one-3-carboxylic acid (A ) and coupling it with isoindoline via amide bond formation, followed by intramolecular cyclodehydration. Activation of A using HATU/DIPEA in DMF facilitates amidation with isoindoline, and subsequent treatment with PCl₅ promotes cyclization to the target compound.

One-Pot Tandem Reactions

Combining isoindoline with methyl pyrazinyl ketone in the presence of NH₄OAc and AcOH under microwave irradiation (120°C, 30 min) induces a cascade condensation-cyclization. This method, adapted from pyrazinoindole syntheses, achieves a 65% yield in model systems but requires optimization for the target structure.

Optimization of Reaction Conditions

Solvent and Base Effects

Solvent polarity critically impacts cyclization efficiency. For isoindolin-2-yl formation, DCM maximizes yield (83%) by precipitating the product as it forms, whereas polar solvents like methanol promote side reactions. Similarly, pyrazinone cyclization favors acetic acid over DMF due to proton-mediated catalysis.

Table 1. Solvent Optimization for Isoindolin-2-yl Intermediate

Solvent Base Yield (%)
DCM 5% KOH/MeOH 83
Methanol Et₃N 45
DMF K₂CO₃ 28

Temperature and Catalysis

Elevated temperatures (80–100°C) improve cyclization rates but risk decomposition of light-sensitive intermediates. Catalytic AuCl₃ (5 mol%) accelerates pyrazinone formation by activating alkyne intermediates, though this remains untested for the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
Research indicates that 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one may act as an antagonist for the mt2 subtype of melatonin receptors. This suggests its potential use in developing treatments for sleep disorders and other conditions influenced by melatonin signaling.

Drug Development:
The compound is being investigated for its role in synthesizing novel therapeutic agents targeting specific enzymes or receptors. Its unique structure allows it to serve as a building block in drug design, particularly for compounds aimed at treating neurological disorders.

Biological Research

Binding Affinity Studies:
Studies have shown that isoindoline derivatives exhibit high binding affinities towards various biological targets. The exploration of these interactions can lead to the development of new diagnostic tools or therapeutic agents.

Anticancer Activity:
Recent investigations into related compounds have demonstrated significant anticancer properties. For instance, derivatives of isoindoline have been evaluated for their efficacy against human tumor cell lines, indicating that this compound could possess similar properties .

Material Science

Polymer Development:
The compound's chemical properties may facilitate its use in creating new materials with unique characteristics. Its potential as a ligand in coordination chemistry opens avenues for developing specialized polymers or catalysts.

Synthesis and Production

Synthetic Routes:
The synthesis of this compound typically involves the reaction of isoindoline derivatives with pyrazinone precursors under controlled conditions. Common methods include the use of coupling agents like EDCI and bases such as triethylamine in organic solvents like dichloromethane.

Case Study 1: Anticancer Screening

In a study conducted by the National Cancer Institute, compounds related to this compound were screened against a panel of cancer cell lines. The results indicated promising growth inhibition rates, suggesting potential therapeutic applications in oncology .

Case Study 2: Neuropharmacology

Research focusing on the neuropharmacological effects of isoindoline derivatives has highlighted their ability to modulate neurotransmitter systems. This opens up possibilities for developing treatments for neurodegenerative diseases where melatonin receptor modulation is beneficial.

Mechanism of Action

The mechanism of action of 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, preventing their normal function and thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazinone Derivatives

Structural and Physicochemical Properties

The table below compares 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one with four analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
This compound Not Provided C₁₃H₁₃N₃O ~227.27 (estimated) Bicyclic isoindoline substituent High rigidity, potential for strong binding
3-(3-(Aminomethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one 1490608-78-0 C₉H₁₄N₄O 194.23 Azetidine (4-membered ring) with aminomethyl Compact structure, high polarity
3-(4-Aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride 1638612-80-2 C₁₀H₁₇N₄O·HCl 260.74 (HCl salt) Piperidine (6-membered ring), hydrochloride Enhanced solubility, salt form improves bioavailability
3-(3-Acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one 2034414-87-2 C₁₁H₁₅N₃O₂ 221.26 Pyrrolidine (5-membered ring) with acetyl Moderate lipophilicity, acetyl may reduce metabolic stability
3-(1,4-Diazepan-1-yl)-1-methylpyrazin-2(1H)-one Not Provided C₁₀H₁₆N₄O 208.26 Diazepane (7-membered ring with two N atoms) Larger ring size, potential conformational flexibility

Key Observations

Ring Size and Rigidity: The isoindoline substituent in the target compound provides a rigid, planar structure, which may enhance binding to aromatic or flat biological targets (e.g., enzyme active sites). The diazepane analog (7-membered) introduces additional nitrogen atoms and flexibility, which could improve solubility but reduce target specificity .

Functional Group Effects: The aminomethyl group in the azetidine analog (CAS 1490608-78-0) increases polarity, likely improving aqueous solubility but limiting membrane permeability . The acetyl group in the pyrrolidine analog (CAS 2034414-87-2) adds lipophilicity, which may enhance blood-brain barrier penetration but increase susceptibility to esterase-mediated metabolism . The hydrochloride salt in the piperidine analog (CAS 1638612-80-2) improves solubility, a critical factor for oral bioavailability in drug development .

Synthetic and Commercial Viability :

  • The discontinuation of the azetidine (CAS 1490608-78-0) and diazepane analogs suggests challenges in synthesis, stability, or efficacy. For example, azetidine rings are strained, complicating large-scale synthesis .

Biological Activity

The compound 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one is a member of the pyrazinone family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the isoindoline and pyrazinone moieties. The general synthetic route includes the reaction of isoindoline derivatives with methylated pyrazine intermediates under controlled conditions to ensure high yields and purity.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects. In a study involving isoindole derivatives, compounds demonstrated IC50 values ranging from 1.84 µM to 3.31 µM against MCF-7 and HCT-116 cancer cells, suggesting strong pro-apoptotic activity mediated by oxidative stress mechanisms .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. Certain derivatives exhibited greater inhibition of COX-2 compared to COX-1, indicating selectivity that could be beneficial in therapeutic applications .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity. Similar compounds have been reported to possess antibacterial properties against strains like Staphylococcus aureus, with varying degrees of inhibition observed depending on the structural modifications made to the isoindoline framework .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .
  • Enzyme Interaction : Binding studies suggest that the compound interacts with specific active sites on enzymes like COX, potentially altering their conformation and inhibiting their activity .
  • Radical Scavenging : Some derivatives exhibit antioxidant properties that may protect cells from oxidative damage while also enhancing their anticancer effects by modulating cellular signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

StudyFocusFindings
AnticancerIC50 values of 1.84 µM against MCF-7 cells; induction of apoptosis through ROS generation.
COX InhibitionSelective inhibition of COX-2 with significant binding affinity; potential anti-inflammatory effects.
AntimicrobialEffective against S. aureus with notable inhibition rates; structure-dependent activity observed.

Q & A

Q. What are the critical reaction conditions for synthesizing 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one, and how do they influence yield and purity?

Basic Research Focus
The synthesis of pyrazinone derivatives typically involves multi-step reactions, including cyclization, substitution, and coupling steps. Key factors include:

  • Temperature : Elevated temperatures (80–120°C) are often required for cyclization, as seen in analogous pyrazinone syntheses .
  • Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing intermediates, while dichloromethane may be used for acid-sensitive steps .
  • Catalysts : Palladium catalysts (e.g., Pd/C) or copper iodide are critical for cross-coupling reactions involving isoindoline substituents .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/dioxane ensures high purity (>95%) .

Q. Which advanced spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can resolve the pyrazinone core and isoindoline substituents. For example, the methyl group at N1 typically appears as a singlet near δ 3.2 ppm, while isoindoline protons resonate between δ 7.0–7.5 ppm .
  • X-ray Crystallography : Resolves stereochemistry and confirms the Z/E configuration of substituents. A related compound, (2Z)-3-(4-toluidino)but-2-en-1-one, was structurally validated using this method .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation, critical for distinguishing regioisomers .

Q. How can computational methods predict the reactivity and biological interactions of this compound?

Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazinones, the carbonyl oxygen is a key reactive site .
  • Molecular Docking : Software like MOE (Molecular Operating Environment) models interactions with biological targets (e.g., enzymes or receptors). Triazolopyrimidine analogs have shown affinity for kinase targets using this approach .
  • MD Simulations : Assess stability in solvent environments, crucial for pharmacokinetic profiling .

Q. What strategies resolve contradictions in reported biological activity data for pyrazinone derivatives?

Advanced Research Focus
Discrepancies often arise from:

  • Purity Variability : Impurities >2% can skew bioassay results. HPLC with UV detection (λ = 254 nm) ensures ≥98% purity .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) affect IC50_{50} values. Standardized protocols (e.g., NIH/ISO guidelines) are recommended .
  • Metabolic Stability : Liver microsome assays (human vs. rodent) explain species-specific activity .

Q. How does the electronic nature of the isoindolin-2-yl substituent influence the compound’s chemical reactivity?

Advanced Research Focus

  • Electron-Donating Effects : The isoindoline ring’s aromatic system donates electron density to the pyrazinone core, reducing its electrophilicity. This was observed in related compounds via Hammett σ values .
  • Steric Hindrance : Bulky substituents at the 3-position hinder nucleophilic attacks on the pyrazinone ring, as shown in comparative kinetic studies .
  • Hydrogen Bonding : The NH group in isoindoline participates in intermolecular H-bonding, affecting solubility and crystallinity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Focus

  • Reaction Scalability : Microwave-assisted synthesis (e.g., 150°C, 300 W) improves yield but requires specialized equipment .
  • Purification Bottlenecks : Chromatography is impractical at >10 g scales. Alternatives include crystallization (ethanol/water) or pH-dependent extraction .
  • Byproduct Formation : Isoindoline dimerization can occur at high concentrations. Dilute conditions (0.1–0.5 M) mitigate this .

Q. How can researchers validate the stability of this compound under physiological conditions?

Advanced Research Focus

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Pyrazinones are typically stable at pH 4–7 but hydrolyze under strongly acidic/basic conditions .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation. Amber glassware and antioxidants (e.g., BHT) are recommended for storage .
  • Thermal Stability : TGA/DSC analysis determines decomposition temperatures (>200°C for most pyrazinones) .

Properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-15-7-6-14-12(13(15)17)16-8-10-4-2-3-5-11(10)9-16/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYWUPXYJWOGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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